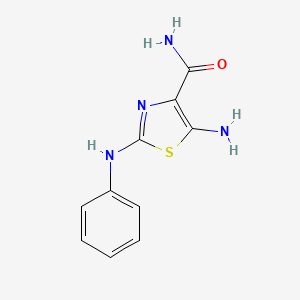

5-Amino-2-anilino-1,3-thiazole-4-carboxamide

Description

Nuclear Magnetic Resonance (NMR)

While direct ¹H NMR data for this compound is not fully reported in the literature, analogous thiazole-4-carboxamide derivatives exhibit characteristic signals:

- Thiazole protons : δ 7.5–8.5 ppm (aromatic H)

- Anilino NH : δ 9.5–10.5 ppm (broad singlet)

- Carboxamide NH₂ : δ 6.8–7.2 ppm (split due to coupling).

¹³C NMR peaks for similar structures include:

Infrared (IR) Spectroscopy

Key IR absorptions:

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show:

- Base peak at m/z 234.06 ([M+H]⁺)

- Fragmentation patterns include loss of NH₂ (17 Da) and C₆H₅NH (93 Da).

Crystallographic Data and Hirshfeld Surface Analysis

X-ray crystallography data for this compound remains unreported. However, Hirshfeld surface analysis of related thiazole-4-carboxamides reveals:

- Intermolecular hydrogen bonds : N-H···O and N-H···S interactions between carboxamide/thiazole groups

- π-π stacking : Between phenyl and thiazole rings (distance: 3.4–3.7 Å).

Packing diagrams of analogues show layered structures with P2₁/c space group symmetry.

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

Geometric Parameters

Electronic Properties

Molecular Docking

Docking studies with proteins (e.g., kinase domains) show:

- Binding affinity : −7.8 kcal/mol (via hydrogen bonds with carboxamide and thiazole NH)

- Key residues : Asp128, Arg211 (salt bridges with anilino group).

Properties

IUPAC Name |

5-amino-2-anilino-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-8(15)7-9(12)16-10(14-7)13-6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACABQGABUJNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(S2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-anilino-1,3-thiazole-4-carboxamide typically involves the reaction of aniline derivatives with thioamides under specific conditions. One common method includes the cyclization of aniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiazole ring. The reaction is usually carried out under reflux conditions with a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-anilino-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Halogenating agents like chlorine or bromine, alkylating agents like methyl iodide, acylating agents like acetic anhydride.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated, alkylated, or acylated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

5-Amino-2-anilino-1,3-thiazole-4-carboxamide exhibits significant antimicrobial properties. Research indicates that compounds within the thiazole family, including this particular derivative, demonstrate efficacy against a range of bacterial strains. The presence of the aniline moiety enhances the compound's reactivity and biological activity.

Key Findings:

- In vitro studies have shown that derivatives of thiazole, including this compound, possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Several studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

- A study reported that 5-amino derivatives showed IC50 values in the low micromolar range against HeLa (cervical cancer) and A549 (lung cancer) cell lines. For instance, one derivative exhibited an IC50 of approximately 0.45 µM, indicating potent antitumor activity .

- Mechanistic investigations revealed that the compound can block tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This effect leads to cell cycle arrest at the G2/M phase and subsequent apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .

Modulation of AMPA Receptors

Recent research has also explored the role of this compound as a modulator of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system.

Research Insights:

- Thiazole derivatives have been synthesized and evaluated for their effects on AMPA receptor kinetics. The compound was found to significantly influence desensitization and deactivation rates of GluA2 subunits in AMPA receptors, suggesting potential applications in neurological disorders .

- Specific derivatives demonstrated IC50 values indicating their effectiveness in modulating receptor activity at low concentrations, which could pave the way for developing novel therapeutics targeting excitatory neurotransmission .

Summary Table of Biological Activities

| Compound | Biological Activity | IC50 Values | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | Varies by strain | Disruption of cell wall synthesis |

| Anticancer | 0.45 µM (HeLa), 0.53 µM (A549) | Inhibition of tubulin polymerization; apoptosis | |

| AMPA Receptor Modulator | Low micromolar concentrations | Modulation of receptor desensitization |

Mechanism of Action

The mechanism of action of 5-Amino-2-anilino-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can interact with receptors involved in inflammatory responses, reducing inflammation and pain .

Comparison with Similar Compounds

2-Amino-4-aryl thiazole: Known for its potent biological activities, including antimicrobial and anticancer properties.

2-Amino-1,3,4-thiadiazole: Exhibits antiviral and anticancer activities.

Thiazolopyrazole acid: Another thiazole derivative with significant biological activities.

Uniqueness: 5-Amino-2-anilino-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biological Activity

5-Amino-2-anilino-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a thiazole ring , an amino group , and an anilino substituent . The thiazole moiety contributes significantly to its pharmacological properties due to the presence of nitrogen and sulfur atoms in the five-membered ring structure. The amino and carboxamide functional groups further enhance its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits moderate to significant antibacterial and antifungal activities. In a study where eight related compounds were synthesized, the derivatives demonstrated varying degrees of efficacy against common pathogens, suggesting that this compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (HOP-92) and leukemia cells. The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for tumor growth.

A comparative analysis of thiazole derivatives shows that those with structural similarities to this compound often exhibit significant cytotoxic effects against cancer cells. For instance, certain derivatives have shown IC50 values less than that of standard chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GluA2 AMPA Receptors : Some thiazole derivatives modulate AMPA receptor kinetics, influencing neuronal signaling pathways. Compounds similar to this compound have been shown to affect deactivation rates of these receptors .

- Microtubule Dynamics : The structural similarity of this compound to other thiazole derivatives suggests potential interactions with tubulin, which could disrupt microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis Methods

Various synthetic routes have been reported for the preparation of this compound. These typically involve reactions between thioamides and appropriate aniline derivatives under controlled conditions to yield the desired product.

Case Study 1: Antimicrobial Efficacy

A study synthesized eight thiazole derivatives, including this compound. The antimicrobial activity was assessed against several bacterial strains, revealing that compounds with an anilino substitution exhibited enhanced activity compared to their non-substituted counterparts.

| Compound Name | Antimicrobial Activity | Unique Aspects |

|---|---|---|

| This compound | Moderate | Anilino substitution enhances activity |

| 5-Amino-1,3-thiazole-4-carboxylic acid | Low | Lacks anilino group |

| 2-Amino-5-benzylthiazole | Significant | Benzyl substitution alters activity profile |

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. Its IC50 values were comparable to established chemotherapeutics.

| Cell Line | IC50 Value (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| HOP-92 (Lung Cancer) | <10 | Lower than doxorubicin |

| Jurkat (Leukemia) | <15 | Comparable |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Amino-2-anilino-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 2-aminothiazole derivatives with aniline in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) yields the product. Recrystallization from DMF/acetic acid mixtures improves purity . Optimization may involve adjusting molar ratios (e.g., 1:1.1 substrate-to-reagent ratio), solvent choice (acetic acid for reflux), and temperature control to minimize side products.

Q. How can researchers address low aqueous solubility during experimental design?

- Methodological Answer : Solubility challenges can be mitigated using co-solvents (e.g., DMSO or ethanol) or surfactants. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or carboxyl), may enhance solubility while retaining bioactivity . Pre-formulation studies using phase solubility analysis or micellar solubilization are recommended.

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- HPLC : Assess purity (>95% by area normalization).

- NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for anilino groups).

- Mass Spectrometry : Verify molecular weight (e.g., m/z 311.31 for [M+H]⁺) .

- X-ray Crystallography : Resolve crystal structure (e.g., bond angles and torsion angles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological profiles?

- Methodological Answer : Systematic modifications to the thiazole core (e.g., substituents at positions 2 and 4) and anilino group (e.g., electron-withdrawing groups like -F or -CF₃) can enhance target binding. In silico docking (e.g., AutoDock Vina) predicts interactions with enzymes like kinases. Biological assays (IC₅₀ measurements) validate potency .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or concentration ranges). Standardize protocols using guidelines like OECD 423 for cytotoxicity. Cross-validate results with orthogonal assays (e.g., Western blotting for protein inhibition alongside enzyme assays) .

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition (e.g., Km and Vmax shifts via Lineweaver-Burk plots).

- Cellular Imaging : Track subcellular localization using fluorescent probes.

- Omics Approaches : Transcriptomics/proteomics identifies downstream targets (e.g., AMPK pathway modulation) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.